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2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring precise kinase inhibitor chemotypes for Pim-1, Flt-3, and CDK target engagement studies face procurement challenges when 7-position substituent identity is unverified. This compound delivers an exactly defined N-methylpiperazine substituent-not the 2-hydroxyethyl analog-ensuring accurate SAR interpretation. • Distinct selectivity from KDR-optimized 3,6-series; aligns with Pim-1/Flt-3/CDK chemotype • Validated chair conformation of N-methylpiperazine via X-ray crystallography of close analog • Favorable hERG safety baseline: related 7-piperazinyl series shows no significant inhibition at 30 µM

Molecular Formula C24H25N5
Molecular Weight 383.5 g/mol
Cat. No. B4446764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC24H25N5
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)C
InChIInChI=1S/C24H25N5/c1-18-23(20-11-7-4-8-12-20)24-25-21(19-9-5-3-6-10-19)17-22(29(24)26-18)28-15-13-27(2)14-16-28/h3-12,17H,13-16H2,1-2H3
InChIKeyNQQIOUQMTMUKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine – Core Structural Features


2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine (CAS 900878-21-9; molecular formula C₂₄H₂₅N₅; molecular weight 383.5 g/mol) is a fully synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family . The scaffold features a fused pyrazole-pyrimidine bicyclic core substituted with phenyl rings at positions 3 and 5, a methyl group at position 2, and an N-methylpiperazine moiety at position 7. This substitution pattern places the compound at the intersection of two well-characterized chemotypes: the 3,5-diarylpyrazolo[1,5-a]pyrimidine kinase inhibitor framework and the 7-(4-alkylpiperazin-1-yl) series that has demonstrated activity against multiple oncogenic kinases including KDR, Pim-1, Flt-3, and CDK family members [1]. The N-methylpiperazine substituent distinguishes this compound from its closest commercial analog, KRAS inhibitor-3 (CAS 900897-56-5; 7-(4-(2-hydroxyethyl)piperazin-1-yl) derivative), which carries a primary alcohol-terminated side chain on the piperazine ring .

2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine – Substitution Risk vs. Close Analogs


The pyrazolo[1,5-a]pyrimidine class encompasses compounds with divergent kinase selectivity profiles and ADME properties that are exquisitely sensitive to the nature of the 7-position substituent [1]. Within the 3,5-diphenyl sub-series, replacing the N-methylpiperazine group of this compound with an N-(2-hydroxyethyl)piperazine (as in KRAS inhibitor-3) introduces a hydrogen-bond donor that alters both the compound's lipophilicity and its interaction with target binding pockets [2]. Broader class evidence demonstrates that subtle modifications to the piperazine N-substituent can shift selectivity between kinase families—for instance, between Pim-1/Flt-3 dual inhibition and CDK2-selective profiles—while simultaneously affecting hERG liability, cellular permeability, and metabolic stability [3][4]. These compound-specific structure–activity relationships mean that procurement decisions based solely on core scaffold identity, without precise substituent matching, risk selecting material with uncharacterized potency, unknown off-target activity, and unpredictable in vitro pharmacokinetic behavior.

2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine – Differentiation Evidence vs. Analogs


N-Substituent Control of Lipophilicity

The replacement of the N-(2-hydroxyethyl) group in KRAS inhibitor-3 (CAS 900897-56-5) with an N-methyl group in the target compound eliminates a hydrogen-bond donor and removes two heavy atoms (one oxygen, one carbon), reducing calculated logP by approximately 0.8 log units (target compound: C₂₄H₂₅N₅, MW 383.5; comparator: C₂₅H₂₇N₅O, MW 413.5) . This difference in lipophilicity is structurally analogous to the SAR trend observed in the 3,6-disubstituted KDR inhibitor series, where introduction of polar functionality to the side chain was shown to improve aqueous solubility and pharmacokinetic parameters while maintaining intrinsic kinase potency [1]. The lower lipophilicity of the N-methylpiperazine-bearing compound predicts enhanced aqueous solubility and reduced non-specific protein binding relative to the hydroxyethyl analog, factors directly relevant to assay reproducibility and hit-to-lead progression.

Lipophilicity Drug-likeness Membrane permeability

Avoidance of Phase II Glucuronidation

The target compound bears an N-methylpiperazine substituent lacking the primary alcohol present in KRAS inhibitor-3 (CAS 900897-56-5), which contains a 2-hydroxyethyl group susceptible to UDP-glucuronosyltransferase (UGT)-mediated glucuronidation—a major clearance pathway that can limit oral bioavailability and complicate in vitro–in vivo extrapolation . Within the broader pyrazolo[1,5-a]pyrimidine class, the incorporation of solubilizing functionality was shown to improve pharmacokinetics in rats, but at the cost of introducing metabolic liabilities when polar hydroxyl groups are present on flexible side chains [1]. The N-methylpiperazine compound is predicted to bypass this particular Phase II metabolic route, potentially offering superior metabolic stability in hepatocyte assays and reduced interspecies variability in clearance predictions—critical considerations for researchers building PK/PD models or selecting compounds for in vivo proof-of-concept studies.

Metabolic stability Phase II metabolism Hepatocyte clearance

Reduced hERG Channel Blockade Risk

In the pyrazolo[1,5-a]pyrimidine class, basic amine-containing substituents are established structural determinants of hERG (Kv11.1) channel binding, with lipophilicity and amine basicity being key drivers of this off-target activity [1]. Pim-1-selective pyrazolo[1,5-a]pyrimidine inhibitors bearing piperazine substituents at position 7 were shown to exhibit no significant hERG inhibition at 30 μM, demonstrating that appropriately designed 7-piperazinyl analogs can achieve a favorable cardiac safety窗口 [2]. The target compound's N-methylpiperazine group provides a tertiary amine of moderate basicity (predicted pKa ~7.5–8.5) and lower lipophilicity than analogs carrying bulkier or more lipophilic N-substituents (e.g., ethylpiperazine, N-arylpiperazine, or N-hydroxyethylpiperazine), two parameters that QSAR models for hERG binding indicate should reduce the probability of significant channel blockade [1]. This positions the compound as a potentially lower-risk starting point for medicinal chemistry optimization compared to more lipophilic or more basic 7-substituted analogs.

hERG liability Cardiotoxicity screening Safety pharmacology

3,5-Diphenyl Pattern and Kinase Selectivity

The 3,5-diphenyl substitution pattern of the target compound is structurally distinct from the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine series that was extensively optimized for KDR (VEGFR-2) inhibition (lead compound 3g: KDR IC₅₀ = 19 nM) [1]. Instead, the 3,5-diaryl architecture is more closely aligned with the Pim-1/Flt-3 dual inhibitor chemotype, where lead optimization starting from a virtual screening hit yielded compounds with Pim-1 IC₅₀ values in the 0.54–0.91 μM range and potent Flt-3 inhibition, while demonstrating high selectivity against a panel of 119 oncogenic kinases [2][3]. This shift in kinase selectivity profile—away from KDR (VEGFR-2) and toward the Pim/Flt-3/CDK kinase families—has practical implications: the target compound is likely to engage a different set of kinase targets than the 3,6-disubstituted KDR inhibitor series, making it unsuitable as a drop-in replacement for KDR-focused studies but potentially more valuable for projects targeting hematological malignancies or kinase polypharmacology [2].

Kinase selectivity Polypharmacology Target deconvolution

Molecular Weight Advantage for Ligand Efficiency

The target compound (MW 383.5 g/mol) is 30 Da lighter than KRAS inhibitor-3 (MW 413.5 g/mol) . When both compounds are evaluated in a hypothetical kinase inhibition assay at equivalent potency, the N-methylpiperazine compound would yield a superior ligand efficiency index (LE = 1.4 × pIC₅₀ / heavy atom count). This 30-Da reduction translates to approximately two fewer heavy atoms, which directly improves compliance with lead-likeness criteria (Rule of Three: MW ≤300 desirable for fragments; MW ≤350–400 desirable for lead-like compounds) and enhances the compound's attractiveness in fragment-based screening or hit triage where ligand efficiency is a primary selection metric [1]. The elimination of the oxygen atom also removes a potential metal-chelating moiety that could contribute to off-target metalloenzyme inhibition, a known source of assay interference in kinase screening cascades [1].

Ligand efficiency Fragment-based drug discovery Lead-likeness

Piperazine Chair Conformation by X-ray

X-ray crystallographic analysis of 7-(4-methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile—a close structural analog sharing the identical 7-(4-methylpiperazin-1-yl) substituent—revealed that the piperazine ring adopts a chair conformation and that the pyrazolo[1,5-a]pyrimidine core and the pendant phenyl ring are nearly coplanar, stabilized by C–H···N hydrogen interactions and weak π···π stacking [1]. This conformational preference has direct implications for computational docking and pharmacophore modeling: the N-methyl group projects from the chair conformation in a defined vector that can be exploited for structure-based design, whereas the more flexible N-(2-hydroxyethyl) side chain of KRAS inhibitor-3 introduces conformational entropy that complicates binding pose prediction . For procurement decisions, the structurally characterized conformation of the N-methylpiperazine moiety provides greater confidence in molecular modeling outputs compared to analogs with uncharacterized, flexible side chains.

Crystal structure Conformational analysis Binding pose prediction

2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine – Key Application Scenarios


Kinase Selectivity Profiling in Hematological Oncology

The 3,5-diphenyl substitution pattern of this compound aligns it with the Pim-1/Flt-3/CDK kinase inhibition chemotype rather than the KDR-optimized 3,6-disubstituted series [1][2]. Research groups investigating hematological malignancies—where Pim-1 overexpression and Flt-3 internal tandem duplication (ITD) mutations are validated drivers—can use this compound as a chemical probe for kinase panel screening and cellular target engagement assays. The documented selectivity of closely related 7-piperazinyl pyrazolo[1,5-a]pyrimidines against a panel of 119 kinases provides a benchmark for evaluating this compound's polypharmacology [1]. Its distinct selectivity profile versus the KDR-focused 3,6-series (KDR IC₅₀ = 19 nM for lead 3g) makes it a valuable comparator for defining structure–kinase selectivity relationships within the pyrazolo[1,5-a]pyrimidine family [3].

Hit-to-Lead Optimization with Favorable Properties

With a molecular weight of 383.5 g/mol, absence of a primary alcohol (eliminating UGT-mediated glucuronidation liability), and lower lipophilicity than the hydroxyethyl analog KRAS inhibitor-3, this compound offers an attractive starting point for medicinal chemistry optimization [1][2]. The 30-Da molecular weight advantage over KRAS inhibitor-3 provides greater scope for adding potency-enhancing substituents while staying within drug-likeness thresholds [3]. The N-methylpiperazine group's moderate basicity and chair conformation, experimentally validated in a closely related crystal structure, provide a defined vector for structure-based design and reduce conformational uncertainty in docking studies [4].

hERG Cardiac Safety Screening for Piperazine Inhibitors

The Pim-1 inhibitor series containing 7-piperazinyl substituents on the pyrazolo[1,5-a]pyrimidine core demonstrated no significant hERG inhibition at 30 μM, establishing a favorable cardiac safety baseline for this chemotype [1]. This compound's N-methylpiperazine group—with predicted moderate basicity and lower lipophilicity than N-ethyl or N-aryl analogs—can serve as a reference standard in hERG liability SAR studies. Pharmaceutical companies and CROs conducting cardiac safety screening panels can use this compound alongside more lipophilic 7-substituted analogs (e.g., 7-(4-ethylpiperazin-1-yl) derivatives) to quantify the relationship between piperazine N-substituent properties and hERG IC₅₀, generating predictive models for kinase inhibitor cardiotoxicity risk [1].

Computational Pharmacophore Modeling with X-ray Structure

The X-ray crystallographic determination of a close analog (7-(4-methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile) provides experimentally validated conformational parameters for the N-methylpiperazine moiety—specifically the chair conformation and core-phenyl coplanarity stabilized by C–H···N interactions and π···π stacking [1]. Computational chemistry teams can use these structural data to build high-confidence pharmacophore models and perform docking studies with reduced conformational sampling requirements. The defined geometry of the N-methyl group contrast with the conformational flexibility of the N-(2-hydroxyethyl) side chain in KRAS inhibitor-3, making the target compound a more reliable starting point for structure-based virtual screening campaigns [2].

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